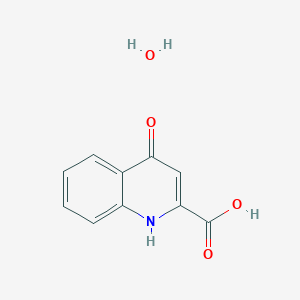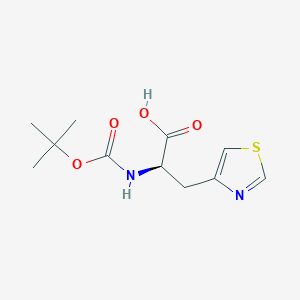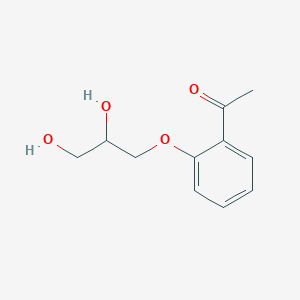
2'-(2,3-Dihydroxypropoxy)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-(2,3-Dihydroxypropoxy)acetophenone, also known as DHPPA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of acetophenone, which is a common organic compound used in the production of fragrances and flavors. DHPPA has been found to have various biochemical and physiological effects, making it a valuable tool in the field of scientific research.
Scientific Research Applications
2'-(2,3-Dihydroxypropoxy)acetophenone has been used in various scientific research applications, including the study of oxidative stress, inflammation, and cancer. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. 2'-(2,3-Dihydroxypropoxy)acetophenone has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. In addition, 2'-(2,3-Dihydroxypropoxy)acetophenone has been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells.
Mechanism Of Action
The mechanism of action of 2'-(2,3-Dihydroxypropoxy)acetophenone is not fully understood, but it is believed to be related to its antioxidant properties. 2'-(2,3-Dihydroxypropoxy)acetophenone has been shown to scavenge free radicals, which can cause damage to cells and lead to various diseases. 2'-(2,3-Dihydroxypropoxy)acetophenone has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can contribute to oxidative stress.
Biochemical And Physiological Effects
2'-(2,3-Dihydroxypropoxy)acetophenone has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects, with studies suggesting that it can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2'-(2,3-Dihydroxypropoxy)acetophenone has been found to have anti-diabetic properties, with studies showing that it can improve glucose metabolism and insulin sensitivity.
Advantages And Limitations For Lab Experiments
2'-(2,3-Dihydroxypropoxy)acetophenone has several advantages for lab experiments, including its low cost, high yield, and ease of synthesis. It is also stable under various conditions, making it a reliable compound for research. However, 2'-(2,3-Dihydroxypropoxy)acetophenone has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 2'-(2,3-Dihydroxypropoxy)acetophenone. One area of interest is the development of 2'-(2,3-Dihydroxypropoxy)acetophenone derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2'-(2,3-Dihydroxypropoxy)acetophenone, which could lead to the development of new treatments for various diseases. In addition, there is potential for 2'-(2,3-Dihydroxypropoxy)acetophenone to be used in combination with other compounds to enhance its therapeutic effects. Overall, 2'-(2,3-Dihydroxypropoxy)acetophenone has significant potential for future research and development in the field of scientific research.
Synthesis Methods
The synthesis of 2'-(2,3-Dihydroxypropoxy)acetophenone involves the reaction between 2,3-dihydroxypropyl bromide and acetophenone in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained through a series of purification steps. The yield of 2'-(2,3-Dihydroxypropoxy)acetophenone is typically high, making it a cost-effective compound to produce.
properties
CAS RN |
1939-70-4 |
|---|---|
Product Name |
2'-(2,3-Dihydroxypropoxy)acetophenone |
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H14O4/c1-8(13)10-4-2-3-5-11(10)15-7-9(14)6-12/h2-5,9,12,14H,6-7H2,1H3 |
InChI Key |
PLLGIMWGTWNSQB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OCC(CO)O |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CO)O |
synonyms |
2'-(2,3-Dihydroxypropoxy)acetophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



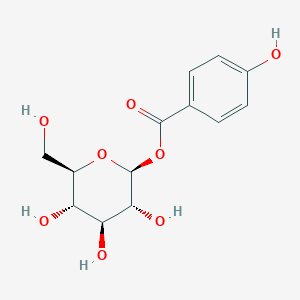

![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)
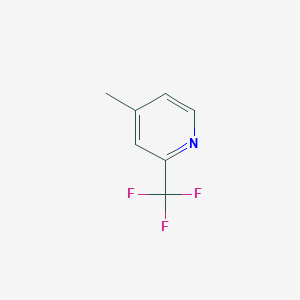
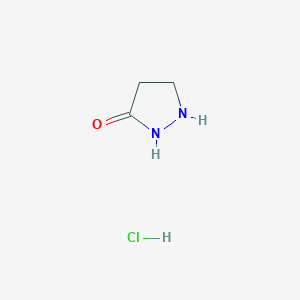
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
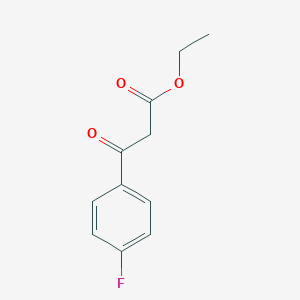
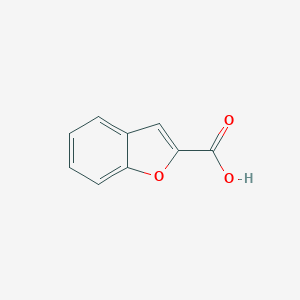
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
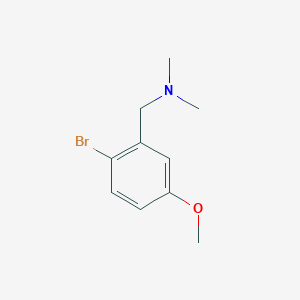
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)
